molecular formula C20H15NO3S2 B4921901 4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate

4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate

Cat. No. B4921901
M. Wt: 381.5 g/mol
InChI Key: LHPKPDPQABLRRY-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate is a chemical compound that has gained attention in the scientific world due to its potential applications in various fields. It is a thiazolidine derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate is not fully understood. However, studies have suggested that it may act by inhibiting enzymes that are involved in the synthesis of proteins and DNA. It may also interact with cellular membranes and alter their properties, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate can affect various biochemical and physiological processes. It has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been reported to induce apoptosis in cancer cells by activating certain signaling pathways. In addition, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is that its mechanism of action is not fully understood. In addition, its toxicity and pharmacokinetics need to be further studied before it can be used in clinical trials.

Future Directions

There are several future directions for research on 4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate. One of the areas of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to study its toxicity and pharmacokinetics in animal models. In addition, its potential as a therapeutic agent for various diseases, such as cancer and inflammation, needs to be further explored. Finally, its potential applications in other fields, such as agriculture and food preservation, can also be investigated.
Conclusion:
4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and its applications in other fields.

Synthesis Methods

The synthesis of 4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate has been reported in the literature using different methods. One of the methods involves the reaction of 4-[(4-carboxyphenyl)thio]phenol with thionyl chloride to form 4-[(4-chlorophenyl)thio]phenol. This compound is then reacted with allyl isothiocyanate and sodium hydride to form the intermediate compound, which is further reacted with benzoyl chloride to obtain the final product.

Scientific Research Applications

Recent studies have shown that 4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate has potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and antitumor activities. In addition, it has also been reported to have anti-inflammatory, antioxidant, and neuroprotective effects.

properties

IUPAC Name

[4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S2/c1-2-12-21-18(22)17(26-20(21)25)13-14-8-10-16(11-9-14)24-19(23)15-6-4-3-5-7-15/h2-11,13H,1,12H2/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPKPDPQABLRRY-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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